2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide
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Overview
Description
2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide is a synthetic organic compound. It features an adamantane moiety, which is known for its stability and unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry. The compound also contains a sulfonamide group, which is often associated with antibacterial and diuretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce an amino group.
Coupling Reaction: The functionalized adamantane is then coupled with a chloro-substituted phenyl acetamide derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for its sulfonamide group.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site. The adamantane moiety might enhance binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-ylamino)-N-(2-chlorophenyl)acetamide: Lacks the sulfonamide group.
2-(Adamantan-1-ylamino)-N-(5-(N,N-dimethylsulfamoyl)phenyl)acetamide: Different substitution pattern on the phenyl ring.
Uniqueness
The combination of the adamantane moiety with a sulfonamide group and a chloro-substituted phenyl ring makes this compound unique. This structure could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H28ClN3O3S |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-(1-adamantylamino)-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H28ClN3O3S/c1-24(2)28(26,27)16-3-4-17(21)18(8-16)23-19(25)12-22-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15,22H,5-7,9-12H2,1-2H3,(H,23,25) |
InChI Key |
KRTWQGKOABBBLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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